molecular formula C18H6BiBr9O3 B1583839 Bismuth tribromophenate CAS No. 5175-83-7

Bismuth tribromophenate

Cat. No.: B1583839
CAS No.: 5175-83-7
M. Wt: 1198.4 g/mol
InChI Key: SAOHCOFTVLEOCB-UHFFFAOYSA-K
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Description

Bismuth tribromophenate: is a chemical compound with the molecular formula C18H6BiBr9O3 . It is known for its antimicrobial properties and is commonly used in medical dressings, particularly for burn and wound care . The compound is a bismuth salt of tribromophenol, where bismuth is in the +3 oxidation state.

Mechanism of Action

Target of Action

Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-Tribromophenol, is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of Phenol, 2,4,6-tribromo-, bismuth(3+) salt are fungi and other microorganisms that cause decay in wood .

Mode of Action

Phenol, 2,4,6-tribromo-, bismuth(3+) salt interacts with its targets by disrupting their normal cellular functions . The compound’s bromine atoms make it more reactive, allowing it to interfere with the metabolic processes of the target organisms . This results in the inhibition of growth and reproduction of the fungi, thereby preserving the integrity of the wood .

Biochemical Pathways

It is known that the compound can disturb cellular calcium signaling in neuroendocrine cells . This disruption can lead to changes in the normal functioning of the cells, which may contribute to the fungicidal properties of the compound .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of the action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt is the prevention of fungal growth and wood decay . By inhibiting the growth and reproduction of fungi, the compound helps to preserve the structural integrity of wood and prolong its lifespan .

Action Environment

The action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt can be influenced by various environmental factors. For instance, the compound’s efficacy as a fungicide may be affected by the moisture content of the wood, as fungi typically thrive in moist environments . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth tribromophenate can be synthesized by reacting bismuth nitrate with tribromophenol in an acidic medium. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as nitric acid, and then adding tribromophenol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bismuth tribromophenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bismuth tribromophenate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound is widely used in medical dressings, such as Xeroform, for its antimicrobial properties. It is effective against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . Additionally, this compound is being explored for its potential in treating gastrointestinal disorders and as an anti-cancer agent .

Industry: In industrial applications, this compound is used in the production of flame retardants and as a stabilizer in plastics. Its antimicrobial properties also make it useful in coatings and paints to prevent microbial growth .

Comparison with Similar Compounds

Uniqueness: Bismuth tribromophenate is unique due to its specific combination of bismuth and tribromophenol, which provides enhanced antimicrobial activity compared to other bismuth compounds.

Properties

IUPAC Name

bismuth;2,4,6-tribromophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOHCOFTVLEOCB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6BiBr9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-79-6 (Parent)
Record name Bismuth tribromophenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6063729
Record name Bismuth tribromophenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5175-83-7
Record name Bismuth tribromophenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bismuth tribromophenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth tris(2,4,6-tribromophenoxide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH TRIBROMOPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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